molecular formula C7H5BrN2O B1521724 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1086064-49-4

4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1521724
CAS No.: 1086064-49-4
M. Wt: 213.03 g/mol
InChI Key: CVHDUJPKUBAWBD-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis . This compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . The interaction between this compound and FGFRs involves binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . For instance, in breast cancer cells, this compound significantly reduces cell viability and promotes programmed cell death . Additionally, this compound affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . By inhibiting these pathways, this compound disrupts cellular metabolism and gene expression, leading to reduced tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways . Additionally, this compound may also interact with other biomolecules, such as proteins and enzymes, further modulating cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its degradation, reducing its efficacy . In in vitro and in vivo studies, the effects of this compound on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At low to moderate doses, this compound effectively inhibits tumor growth without causing significant adverse effects . At high doses, this compound may induce toxicity, leading to adverse effects such as weight loss, organ damage, and altered biochemical parameters . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs . Upon binding to FGFRs, this compound inhibits the receptor’s kinase activity, thereby modulating downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are critical for regulating cellular metabolism, growth, and survival . Additionally, this compound may also interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics and bioavailability. This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The interaction with transporters and binding proteins may influence its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Additionally, this compound may also be found in the nucleus, where it can influence gene expression and other nuclear processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with aryl boronic acids can yield various aryl-substituted pyrrolo[2,3-b]pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to its specific substitution pattern and its potent inhibitory activity against FGFRs. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

4-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHDUJPKUBAWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671970
Record name 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086064-49-4
Record name 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-1H,2H,3H-PYRROLO[2,3-B]PYRIDIN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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